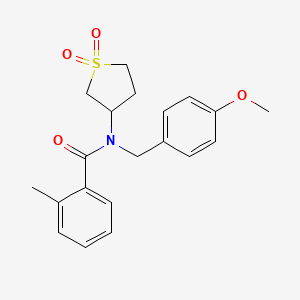![molecular formula C15H15N3O4 B11587426 N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide is a complex organic compound that features a pyridine ring, a carboximidamide group, and a methoxyphenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with pyridine-2-carboximidamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)acetylpyridine-2-carboximidamide.
Reduction: Formation of N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenoxyacetyl moiety may enhance the compound’s ability to penetrate cell membranes, while the pyridine ring can interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-{[2-(2-hydroxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide
- N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-amine
- N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboxamide
Uniqueness
N’-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyacetyl moiety provides enhanced stability and solubility, while the carboximidamide group offers potential for diverse chemical modifications.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-7-2-3-8-13(12)21-10-14(19)22-18-15(16)11-6-4-5-9-17-11/h2-9H,10H2,1H3,(H2,16,18) |
InChI Key |
UCXTVJCEDRCTCT-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)ON=C(C2=CC=CC=N2)N |
solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11587343.png)
![(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11587346.png)
![(5Z)-2-(2-methylphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587355.png)
![1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B11587361.png)
![2-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11587365.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11587371.png)

![13-benzyl-3-[(4-methoxyphenyl)methylsulfanyl]-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11587378.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587388.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11587409.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11587420.png)
![2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B11587440.png)
![2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11587444.png)
